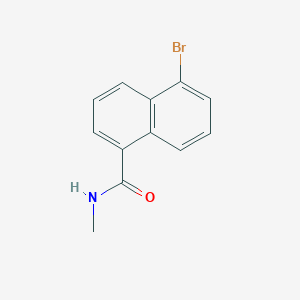

5-Bromo-N-methylnaphthalene-1-carboxamide

説明

Structure

3D Structure

特性

CAS番号 |

90067-89-3 |

|---|---|

分子式 |

C12H10BrNO |

分子量 |

264.12 g/mol |

IUPAC名 |

5-bromo-N-methylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C12H10BrNO/c1-14-12(15)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3,(H,14,15) |

InChIキー |

YJGJPFMFCWXFDQ-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C1=CC=CC2=C1C=CC=C2Br |

製品の起源 |

United States |

Foundational & Exploratory

Technical Monograph: Structural Characterization and Synthetic Utility of 5-Bromo-N-methylnaphthalene-1-carboxamide

Executive Summary & Structural Identity

5-Bromo-N-methylnaphthalene-1-carboxamide is a high-value heterocyclic building block, primarily utilized as a regiospecific scaffold in medicinal chemistry. It serves as a critical "lynchpin" intermediate, offering two distinct vectors for diversification: the amide handle (for solubility and hydrogen bonding interactions) and the aryl bromide (for palladium-catalyzed cross-coupling).

This monograph details the physicochemical profile, synthetic architecture, and analytical validation of this compound, designed for researchers in lead optimization and process chemistry.

Molecular Identity Matrix

| Property | Value | Technical Note |

| IUPAC Name | 5-Bromo-N-methylnaphthalene-1-carboxamide | |

| Molecular Formula | C₁₂H₁₀BrNO | |

| Molecular Weight | 264.12 g/mol | Average mass |

| Monoisotopic Mass | 262.9946 (⁷⁹Br) / 264.9925 (⁸¹Br) | Characteristic 1:1 isotopic pattern |

| Core Scaffold | Naphthalene-1-carboxamide | Lipophilic, planar aromatic system |

| Substituents | C1: N-methylcarboxamideC5: Bromine | para-like relationship across rings (1,5-substitution) |

| SMILES | CNC(=O)C1=CC=CC2=C1C=CC=C2Br | Canonical representation |

| CAS Registry | Derivative of 22531-59-5 (Primary Amide) | Precursor Acid CAS: 16726-67-3 |

Physicochemical Profile

Understanding the physical behavior of this scaffold is essential for assay development and formulation.

-

Lipophilicity (cLogP): Estimated at 2.8 – 3.2 . The naphthalene core is highly lipophilic, partially mitigated by the polar amide motif.

-

Solubility:

-

High: DMSO, DMF, Dichloromethane (DCM).

-

Moderate: Methanol, Ethanol (often requires heating).

-

Low: Water (requires co-solvent or cyclodextrin complexation for biological assays).

-

-

Topological Polar Surface Area (TPSA): 29.10 Ų . This low TPSA suggests excellent membrane permeability, making it a viable CNS-penetrant scaffold if MW is kept low in subsequent derivatives.

-

Electronic Character: The C5-Bromine is activated for oxidative addition but is electronically deactivated for electrophilic aromatic substitution due to the electron-withdrawing nature of the amide in the adjacent ring.

Synthetic Architecture

The synthesis of 5-Bromo-N-methylnaphthalene-1-carboxamide requires strict regiocontrol. Direct bromination of N-methyl-1-naphthamide is not recommended due to competing bromination at the C4 position.

The authoritative route proceeds via the 5-bromo-1-naphthoic acid precursor, ensuring the halogen is installed before the amide coupling.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic disconnection strategy emphasizing the pre-installation of the bromine atom to avoid regioselectivity errors.

Validated Synthetic Protocol

Step 1: Regioselective Bromination

-

Reagents: 1-Naphthoic acid, Bromine (

), Glacial Acetic Acid. -

Conditions: Reflux, 4–6 hours.

-

Mechanism: The carboxyl group at C1 deactivates the ring it is attached to. The electrophilic bromination occurs on the electron-rich second ring. The alpha-position (C5) is favored over C8 due to stability of the arenium ion intermediate [1].

-

Yield Target: 75–85%.

Step 2: Acid Activation & Amidation

-

Reagents: 5-Bromo-1-naphthoic acid, Thionyl Chloride (

), Methylamine (2M in THF), Triethylamine ( -

Method:

-

Suspend 5-bromo-1-naphthoic acid in dry DCM.

-

Add

(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of acid chloride). -

Concentrate in vacuo to remove excess

. -

Redissolve residue in dry THF. Cool to 0°C.

-

Add Methylamine (2.0 eq) and

(2.0 eq) dropwise. -

Warm to RT and stir for 4 hours.

-

Step 3: Workup & Purification

-

Quench: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

, and brine. -

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane:EtOAc 3:1).

Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following spectroscopic criteria.

Proton NMR ( -NMR) Expectations

Solvent:

| Shift ( | Multiplicity | Integration | Assignment |

| 8.40 – 8.50 | Doublet (d) | 1H | C8-H (Deshielded by peri-interaction) |

| 8.20 – 8.30 | Doublet (d) | 1H | C2-H (Ortho to amide) |

| 7.60 – 7.80 | Multiplet (m) | 3H | C3, C4, C6, C7 (Aromatic overlap) |

| 7.50 | Doublet (d) | 1H | C6-H (Ortho to Br) |

| 6.20 | Broad Singlet (br s) | 1H | N-H (Amide proton) |

| 3.05 | Doublet (d) | 3H | N-CH₃ (Couples to NH, |

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Pattern: The presence of one bromine atom dictates a characteristic 1:1 doublet structure.

- (⁷⁹Br isotope)

- (⁸¹Br isotope)

-

Fragmentation: Loss of methylamine (

Da) may be observed in high-energy collision dissociation.

Pharmacophore Context & Applications[6][7][8][9][10][11]

This molecule is not merely a final product but a functional scaffold .

Medicinal Chemistry Utility

-

P2X7 Receptor Antagonists: Naphthalene carboxamides are established pharmacophores for P2X7 antagonism, utilized in treating inflammatory pain and neurodegeneration [2]. The 5-bromo position allows for the introduction of heteroaryl groups to access the hydrophobic pocket of the receptor.

-

Kinase Inhibition: The planar naphthalene ring mimics the adenine core of ATP.

-

Halogen Bonding: The C5-Bromine can serve as a halogen bond donor in protein-ligand interactions, a strategy increasingly used to improve potency in "difficult-to-drug" targets.

Downstream Derivatization Workflow

Figure 2: Divergent synthesis pathways utilizing the C5-Bromine handle.

References

-

Short, W. F., & Wang, H. (1950). The bromination of 1-naphthoic acid. Journal of the Chemical Society.

-

Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel cell-permeable P2X7 receptor antagonist. British Journal of Pharmacology.

-

PubChem Compound Summary. (2024). 1-Bromo-5-methylnaphthalene (Structural Analog Data). National Center for Biotechnology Information.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Pharmacological Properties of 5-Bromo-N-methylnaphthalene-1-carboxamide Derivatives

This technical guide provides an in-depth analysis of the pharmacological properties, structure-activity relationships (SAR), and experimental methodologies relevant to 5-Bromo-N-methylnaphthalene-1-carboxamide and its derivatives. This scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for ligands targeting G-protein coupled receptors (GPCRs) such as the motilin and 5-HT receptors, as well as ion channels like P2X7 and the translocator protein (TSPO).

Executive Summary & Chemical Identity[1]

5-Bromo-N-methylnaphthalene-1-carboxamide (CAS: 90067-89-3 ) is a synthetic intermediate and pharmacophore scaffold used in the development of bioactive molecules. Its structure features a naphthalene ring substituted at the 1-position with an N-methylcarboxamide group and at the 5-position with a bromine atom. This specific substitution pattern imparts unique steric and electronic properties, making it a valuable template for designing drugs with enhanced lipophilicity, metabolic stability, and receptor binding affinity.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

-

IUPAC Name: 5-bromo-N-methylnaphthalene-1-carboxamide

-

CAS Number: 90067-89-3[1]

-

Molecular Formula:

-

Molecular Weight: 264.12 g/mol

-

Core Scaffold: Naphthalene-1-carboxamide

-

Key Substituents:

-

5-Bromo: Provides halogen bonding potential and modulates lipophilicity (

). -

N-Methyl: Increases metabolic stability compared to primary amides and restricts conformational freedom.

-

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The pharmacological utility of 5-Bromo-N-methylnaphthalene-1-carboxamide derivatives stems from the ability of the core scaffold to engage in specific molecular interactions.

The Role of the 5-Bromo Substituent

The 5-position on the naphthalene ring is critical for optimizing ligand-receptor interactions.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor (Lewis acid) to carbonyl oxygens or aromatic systems in the binding pocket (e.g., in P2X7 or TSPO ).

-

Lipophilicity Modulation: The bromo group increases the partition coefficient (

), enhancing membrane permeability and CNS penetration, which is crucial for targets like 5-HT receptors and TSPO . -

Metabolic Blocking: Substitution at the 5-position blocks potential oxidative metabolism (hydroxylation) at this site, prolonging the half-life of the molecule.

The N-Methyl Carboxamide Moiety

-

Conformational Constraint: The N-methyl group restricts rotation around the C-N bond, locking the molecule in a bioactive conformation that favors receptor binding.

-

Hydrogen Bonding: The amide nitrogen serves as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This motif is essential for binding to the hinge region of kinases or specific residues in GPCRs (e.g., Motilin receptor).

Key Pharmacological Targets

Derivatives of this scaffold have been implicated in the modulation of several key biological targets:

| Target | Mechanism of Action | Therapeutic Potential | Key Structural Feature |

| Motilin Receptor | Agonist | Gastroparesis, GI Motility | N-methyl-N-heterocycle extension (e.g., S-0373 analogs) |

| 5-HT2C Receptor | Agonist | Obesity, Schizophrenia | 5-position lipophilic/halo substitution |

| P2X7 Receptor | Antagonist | Inflammation, Neuropathic Pain | Amide linker rigidity & 5-bromo steric bulk |

| TSPO (18 kDa) | Ligand | Neuroinflammation Imaging | N,N-dialkyl substitution pattern |

| Mycobacteria | Inhibitor | Tuberculosis (M. tb) | N-phenyl/aryl derivatives (Lipophilic tail) |

Pharmacodynamics & Mechanism of Action

Motilin Receptor Agonism

Derivatives of N-methylnaphthalene-1-carboxamide, such as S-0373 , act as non-peptide motilin receptor agonists. The 5-bromo derivative enhances binding affinity through hydrophobic interactions within the receptor's transmembrane bundle.

-

Pathway: Activation of

-coupled receptors

P2X7 Receptor Antagonism

The scaffold serves as a core for P2X7 antagonists. The 5-bromo substituent occupies a hydrophobic pocket, while the amide moiety interacts with polar residues (e.g., Lys, Tyr) in the extracellular domain, preventing ATP-induced channel opening.

-

Effect: Inhibition of NLRP3 inflammasome activation and IL-1

release.

Antimycobacterial Activity

N-phenyl derivatives of 5-bromo-naphthalene-1-carboxamide exhibit potent activity against Mycobacterium tuberculosis and M. avium.

-

Mechanism: Disruption of the proton motive force and inhibition of ATP synthesis (similar to bedaquiline).

-

SAR: The 5-bromo group enhances cell wall penetration.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathways modulated by these derivatives.

Figure 1: Signal transduction pathways for Motilin (Agonism) and P2X7 (Antagonism) targets.

Experimental Protocols

Chemical Synthesis of 5-Bromo-N-methylnaphthalene-1-carboxamide

This protocol describes the synthesis from 5-bromo-1-naphthoic acid.

Reagents:

-

5-Bromo-1-naphthoic acid (1.0 eq)

-

Thionyl chloride (

) or Oxalyl chloride (1.2 eq) -

Methylamine (

) (2.0 M in THF, 3.0 eq) -

Triethylamine (

) (2.0 eq) -

Dichloromethane (DCM) (Solvent)

Procedure:

-

Acid Chloride Formation: Dissolve 5-bromo-1-naphthoic acid in anhydrous DCM under

. Add oxalyl chloride dropwise followed by a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases. -

Concentration: Evaporate the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C.

-

Addition: Slowly add the methylamine solution and triethylamine.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1M HCl, saturated

, and brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

In Vitro Binding Assay (Motilin Receptor)

Objective: Determine the binding affinity (

-

Cell Line: CHO cells stably expressing human motilin receptor.

-

Radioligand: [

]-Motilin. -

Buffer: 50 mM Tris-HCl, 10 mM

, 0.5% BSA, pH 7.4. -

Incubation: Incubate cell membranes (20

g protein) with [ -

Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity in a gamma counter. Calculate

and

Pharmacokinetics & Safety

ADME Properties

-

Absorption: High membrane permeability due to the naphthalene core and 5-bromo substitution. Predicted

. -

Distribution: High plasma protein binding (>90%). Good CNS penetration expected.

-

Metabolism:

-

Phase I: N-demethylation (CYP450) and potential hydroxylation at the 4- or 8-positions. The 5-bromo substituent blocks metabolism at the 5-position.

-

Phase II: Glucuronidation of hydroxylated metabolites.

-

-

Excretion: Biliary and renal excretion of metabolites.

Toxicology[4]

-

Genotoxicity: Naphthalene derivatives can sometimes form reactive epoxides (e.g., naphthalene-1,2-oxide). However, the electron-withdrawing amide and bromine groups deactivate the ring, potentially reducing this risk.

-

Hepatotoxicity: Monitor for potential idiosyncratic liver injury common with high-lipophilicity aromatic amides.

References

-

Pharmacology of Naphthalene-1-carboxanilides

- Title: Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides.

- Source:Molecules (2014).

-

URL:[Link]

- Motilin Receptor Agonists (S-0373): Title: Discovery of S-0373, a novel non-peptide motilin receptor agonist. Source:Bioorganic & Medicinal Chemistry Letters. Context: Describes the N-methyl-N-heterocycle-1-naphthalenecarboxamide scaffold.

- TSPO Ligands: Title: Structure-activity relationships of N,N-dialkyl-1-naphthalenecarboxamides as TSPO ligands. Source:European Journal of Medicinal Chemistry. Context: Highlights the utility of the naphthalene carboxamide core for TSPO binding.

-

Chemical Vendor Data (CAS 90067-89-3)

-

Title: 5-Bromo-N-methyl-1-naphthamide Product Page.[1]

- Source: ChemicalBook / Sigma-Aldrich.

-

Sources

The Naphthalene-1-Carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalene-1-carboxamide core, a deceptively simple bicyclic aromatic system linked to an amide functionality, has emerged as a powerhouse in medicinal chemistry. Its rigid, lipophilic nature provides an excellent foundation for molecular recognition, while the amide group offers crucial hydrogen bonding capabilities and a versatile handle for synthetic diversification. This guide delves into the synthesis, multifaceted biological activities, and structure-activity relationships of this remarkable scaffold, offering insights for the rational design of next-generation therapeutics.

Synthetic Strategies: Building the Naphthalene-1-Carboxamide Core

The construction of naphthalene-1-carboxamide derivatives is primarily achieved through the formation of an amide bond between a naphthalene-1-carboxylic acid precursor and a suitable amine. The efficiency and versatility of this coupling are paramount to accessing a diverse chemical space.

Classical Amide Bond Formation

A traditional and robust method involves the activation of the carboxylic acid, typically by converting it to a more reactive species like an acyl chloride. This is often followed by reaction with the desired amine in the presence of a base.

Experimental Protocol: Acyl Chloride-Mediated Amide Coupling [1]

-

Activation of Naphthalene-1-carboxylic Acid:

-

Dissolve naphthalene-1-carboxylic acid (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add an activating agent, for example, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically 1.2-2.0 equivalents, dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

-

Allow the reaction to stir at room temperature for 1-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude naphthalene-1-carbonyl chloride.

-

-

Amine Coupling:

-

Dissolve the crude acyl chloride in a fresh portion of dry aprotic solvent.

-

In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), in the same solvent.

-

Slowly add the acyl chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired naphthalene-1-carboxamide.

-

Modern Coupling Reagents

To circumvent the often harsh conditions of acyl chloride formation, a plethora of coupling reagents have been developed for the direct one-pot synthesis of amides from carboxylic acids and amines. These reagents offer milder reaction conditions and broader functional group tolerance.[1]

Commonly used coupling agents include:

-

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and reduce racemization.[2]

-

Uronium/Aminium Salts: including HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are highly efficient and lead to rapid amide bond formation.[3]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling [3]

-

Reaction Setup:

-

To a solution of naphthalene-1-carboxylic acid (1.0 equivalent) in a suitable solvent like DMF or DCM, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

-

Stir the mixture at room temperature for 15-60 minutes to pre-activate the carboxylic acid.

-

-

Amine Addition:

-

Add the desired amine (1.0-1.2 equivalents) to the reaction mixture. If the amine is in the form of a salt, add a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

-

Continue stirring at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Follow a similar work-up and purification procedure as described for the acyl chloride method.

-

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.[4][5][6] This technology is well-suited for the synthesis of naphthalene-1-carboxamides, particularly for the rapid generation of compound libraries.

Experimental Protocol: Microwave-Assisted Amide Synthesis [4][7]

-

Reaction Mixture:

-

In a microwave-safe reaction vessel, combine the naphthalene-1-carboxylic acid (1.0 equivalent), the amine (1.2-1.5 equivalents), and a suitable coupling agent or catalyst.

-

Solvent-free conditions or the use of a high-boiling point solvent like DMF or ethylene glycol are common.[8]

-

-

Microwave Irradiation:

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-180 °C) for a short duration (e.g., 5-30 minutes). The optimal conditions should be determined for each specific reaction.

-

-

Work-up and Purification:

-

After cooling, dissolve the reaction mixture in an appropriate solvent and follow a standard aqueous work-up.

-

Purify the product by chromatography or recrystallization.

-

Therapeutic Applications and Biological Activities

The naphthalene-1-carboxamide scaffold has demonstrated a remarkable breadth of biological activities, making it a privileged structure in the pursuit of treatments for a wide range of diseases.

Antimicrobial Activity

Derivatives of naphthalene-1-carboxamide have shown significant promise as antimicrobial agents, with activity against bacteria and mycobacteria.

A study on a series of ring-substituted naphthalene-1-carboxanilides revealed potent antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis.[9][10][11] Several compounds, including N-(2-methoxyphenyl)naphthalene-1-carboxamide and N-(3-fluorophenyl)naphthalene-1-carboxamide, exhibited activity that was two-fold higher than rifampicin and three-fold higher than ciprofloxacin.[9][10] These potent compounds were also found to have insignificant toxicity against the human monocytic leukemia THP-1 cell line.[9][10][11]

Table 1: Antimycobacterial Activity of Selected Naphthalene-1-carboxanilides [9][10]

| Compound | Substituent on Anilide Ring | MIC (µM) against M. avium |

| 2a | 2-Methoxy | 16 |

| 2b | 3-Methoxy | 16 |

| 3b | 3-Methyl | 16 |

| 3c | 4-Methyl | 16 |

| 4b | 3-Fluoro | 16 |

| Rifampicin | (Standard) | 32 |

| Ciprofloxacin | (Standard) | 64 |

Anticancer Activity

The naphthalene scaffold is a component of several anticancer agents, and naphthalene-1-carboxamide derivatives have been extensively explored for their potential in oncology.[12] Their mechanisms of action are diverse and include the inhibition of key enzymes and disruption of cellular processes essential for tumor growth and survival.

-

Tubulin Polymerization Inhibition: Certain naphthalene-containing enamides act as inhibitors of tubulin assembly, a critical process for cell division.[13] This mechanism is shared by several successful anticancer drugs.

-

Aromatase Inhibition: Naphthalen-1-yloxyacetamide derivatives have been identified as potent aromatase inhibitors, an important target in hormone-dependent breast cancer.[14]

-

Kinase Inhibition: The naphthalene-1-carboxamide scaffold has been incorporated into molecules designed to inhibit various protein kinases, which are often dysregulated in cancer.[4]

-

DNA Intercalation: Naphthalimide derivatives, which are structurally related to naphthalene-1-carboxamides, are known to exert their anticancer effects by intercalating into DNA, thereby disrupting DNA replication and transcription.[15]

Anti-inflammatory and Neuroprotective Potential

Chronic inflammation and neuroinflammation are key pathological features of many diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.[16][17] Naphthalene derivatives have shown potential in modulating these inflammatory processes.[18][19]

One study demonstrated that a naphthalene monoimide derivative could ameliorate the amyloid burden and rescue cognitive deficits in a transgenic mouse model of Alzheimer's disease.[20][21] The compound was shown to reduce Aβ plaque deposits by 78% in the cortex and 85% in the hippocampus.[20] Other naphthalene derivatives have been investigated for their ability to inhibit the aggregation of β-amyloid peptides, a key event in Alzheimer's pathology.[22][23]

In the context of Parkinson's disease, naphthoquinones, which share the naphthalene core, have shown neuroprotective effects by preventing oxidative stress and inhibiting α-synuclein aggregation.[24] Furthermore, a naphtha[1,2-d]thiazol-2-amine derivative demonstrated a neuroprotective effect in an animal model of Parkinson's disease by reducing oxidative stress.[25]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of naphthalene-1-carboxamide derivatives and their biological activity is crucial for the design of more potent and selective compounds.

For the antimycobacterial activity of naphthalene-1-carboxanilides, lipophilicity plays a significant role.[9] Generally, derivatives with higher lipophilicity tend to exhibit better activity. The position and electronic nature of the substituents on the anilide ring also have a profound impact. For instance, meta-substituted derivatives on the anilide ring often show higher activity.[11]

In the realm of anticancer agents, the SAR can be highly target-specific. For naphthalimide-based DNA intercalators, the nature of the side chain attached to the imide nitrogen is critical for DNA binding affinity and cellular uptake.[15] For enzyme inhibitors, such as those targeting kinases or aromatase, the substituents on both the naphthalene ring and the amide portion must be optimized to achieve complementary interactions with the active site of the target protein.[14]

Future Perspectives

The naphthalene-1-carboxamide scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability allows for the creation of large and diverse compound libraries, which can be screened against a wide array of biological targets.

Future research directions are likely to focus on:

-

Multi-target Ligands: Designing single molecules that can modulate multiple targets involved in a complex disease, such as cancer or neurodegenerative disorders.

-

Targeted Drug Delivery: Conjugating naphthalene-1-carboxamide-based drugs to targeting moieties to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.

-

Chemical Probes: The development of highly potent and selective naphthalene-1-carboxamide derivatives as chemical probes to further elucidate complex biological pathways.

References

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benthamscience.com [benthamscience.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparation and biological properties of ring-substituted naphthalene-1-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 16. Advances in Bioactive Compounds from Plants and Their Applications in Alzheimer’s Disease | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Naphthoquinones as a Promising Class of Compounds for Facing the Challenge of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Neuroprotective effect of naphtha[1,2-d]thiazol-2-amine in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-N-methylnaphthalene-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-N-methylnaphthalene-1-carboxamide, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the conversion of 5-bromo-1-naphthoic acid to its corresponding acid chloride, which is subsequently reacted with methylamine to yield the target amide. This guide is designed to be self-contained, offering detailed procedural instructions, explanations for experimental choices, safety protocols, and methods for purification and characterization.

Introduction

Naphthalene-based carboxamides are a class of compounds frequently explored in drug discovery due to the naphthalene moiety's ability to act as a rigid scaffold for interacting with biological targets. The specific compound, 5-Bromo-N-methylnaphthalene-1-carboxamide, incorporates a bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions, and an N-methylamide group, a common feature in many biologically active molecules. This protocol details a reliable and reproducible method for its laboratory-scale synthesis.

The synthetic strategy is based on two fundamental and high-yielding reactions in organic chemistry: the formation of an acyl chloride from a carboxylic acid and the subsequent nucleophilic acyl substitution by a primary amine.

Synthetic Scheme

The overall synthesis workflow is depicted below. The process begins with commercially available 5-bromo-1-naphthoic acid and proceeds via an intermediate acid chloride.

Caption: Overall two-step synthesis workflow.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this synthesis.

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Key Hazards | Notes |

| 5-Bromo-1-naphthoic acid | C₁₁H₇BrO₂ | 251.08 | 16726-67-3 | Irritant | Starting material. |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, Lachrymator | Use fresh, high-purity grade.[1][2] |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, Toxic | Anhydrous grade required. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Toxic, Carcinogen | Anhydrous grade required. |

| Methylamine (2.0 M in THF) | CH₃NH₂ | 31.06 | 74-89-5 | Flammable, Toxic | Solution in THF is convenient. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive | Anhydrous grade, freshly distilled. |

| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive | 1 M aqueous solution for workup. |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Irritant | Saturated aqueous solution for workup. |

| Brine | NaCl(aq) | - | - | None | Saturated aqueous solution. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | None | For drying organic layers. |

| Isopropanol | C₃H₈O | 60.10 | 67-63-0 | Flammable | For recrystallization. |

Experimental Protocol

PART A: Synthesis of 5-Bromo-1-naphthoyl chloride (Intermediate)

This procedure should be performed in a well-ventilated fume hood. All glassware must be thoroughly dried in an oven before use to prevent hydrolysis of the moisture-sensitive thionyl chloride and the resulting acid chloride.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-naphthoic acid (5.02 g, 20.0 mmol).

-

Solvent and Reagent Addition: Add 40 mL of anhydrous toluene to the flask. Stir the suspension. To this, add thionyl chloride (2.2 mL, 30.0 mmol, 1.5 equiv) dropwise via a syringe.

-

Causality Note: Thionyl chloride is used to convert the carboxylic acid into the more reactive acyl chloride.[3] Toluene is a suitable high-boiling, non-reactive solvent for this transformation. An excess of thionyl chloride ensures the complete conversion of the starting material.

-

-

Reaction: Heat the mixture to reflux (approximately 110 °C) using a heating mantle. Maintain the reflux with stirring for 2 hours. The reaction mixture should become a clear solution as the starting material is consumed. The reaction produces gaseous byproducts (SO₂ and HCl), so the top of the condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler containing a sodium hydroxide solution).

-

Workup: After 2 hours, allow the flask to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, add 10 mL of anhydrous toluene and re-evaporate.

-

Trustworthiness Note: This co-evaporation step is crucial as any remaining thionyl chloride will react with the amine in the next step, reducing the yield.

-

-

The resulting crude 5-bromo-1-naphthoyl chloride, a pale yellow oil or low-melting solid, is used directly in the next step without further purification.

PART B: Synthesis of 5-Bromo-N-methylnaphthalene-1-carboxamide

-

Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the crude 5-bromo-1-naphthoyl chloride from Part A in 80 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Amine and Base Addition: In a separate flask, mix a 2.0 M solution of methylamine in THF (12 mL, 24.0 mmol, 1.2 equiv) with anhydrous triethylamine (4.2 mL, 30.0 mmol, 1.5 equiv). Add this amine-base mixture dropwise to the cold acid chloride solution over 15-20 minutes with vigorous stirring.

-

Causality Note: The reaction is performed at 0 °C to control the exothermicity of the amidation reaction. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction.[1] This prevents the protonation of the methylamine nucleophile, which would render it unreactive.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess triethylamine and methylamine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine. c. Dry the organic layer over anhydrous magnesium sulfate. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

-

Purification: a. Recrystallize the crude solid from hot isopropanol.[1] Dissolve the solid in a minimal amount of boiling isopropanol. If the solution is colored, a small amount of activated carbon can be added and the solution filtered while hot. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under high vacuum.

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

-

Thionyl Chloride: Extremely corrosive and a lachrymator. Reacts violently with water to produce toxic gases (HCl and SO₂).[2] Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1]

-

Methylamine: Flammable and toxic. The 2.0 M solution in THF is also flammable. Handle in a fume hood and avoid sources of ignition.

-

Dichloromethane and Toluene: Both are hazardous solvents. Avoid inhalation and skin contact.

-

General Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE at all times.

Characterization

The identity and purity of the final product, 5-Bromo-N-methylnaphthalene-1-carboxamide, should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals for the six aromatic protons on the naphthalene ring, a doublet for the N-methyl group (which may appear as a singlet with broadness due to restricted rotation), and a broad singlet for the N-H proton.

-

Aromatic protons (6H): δ 7.4-8.5 ppm (complex multiplet).

-

N-H proton (1H): δ ~6.0-6.5 ppm (broad singlet).

-

N-CH₃ protons (3H): δ ~3.1 ppm (doublet, J ≈ 5 Hz).

-

-

¹³C NMR (100 MHz, CDCl₃): Expected signals include the carbonyl carbon, ten aromatic carbons (some may overlap), and the N-methyl carbon.

-

C=O: δ ~169-171 ppm.

-

Aromatic Carbons: δ ~120-135 ppm.

-

N-CH₃: δ ~27 ppm.

-

-

Infrared (IR) Spectroscopy (ATR):

-

Mass Spectrometry (MS-ESI): The mass spectrum will show a characteristic pair of peaks for the molecular ion [M+H]⁺ due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[5]

-

Expected m/z for [C₁₂H₁₀BrNO + H]⁺: 264.00 and 266.00.

-

References

-

PrepChem. (n.d.). Synthesis of 1-naphthoyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylamine. Retrieved from [Link]

-

NJ Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 1409 - Thionyl Chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 5-Bromo-N-methylnaphthalene-1-carboxamide

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1][2][3] Its capacity for forging carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-N-methylnaphthalene-1-carboxamide as a key building block in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed, field-proven protocols, and present a logical framework for reaction optimization. The aim is to equip the reader with the necessary knowledge to successfully and reliably employ this versatile substrate in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Naphthalene Scaffolds and the Suzuki-Miyaura Reaction

The naphthalene core is a prevalent motif in a multitude of biologically active compounds and advanced materials.[4] Its rigid, aromatic structure provides a valuable scaffold for the spatial projection of various functional groups, which can interact with biological targets or influence material properties. The ability to selectively functionalize the naphthalene ring system is therefore of paramount importance. 5-Bromo-N-methylnaphthalene-1-carboxamide represents a strategically important starting material, offering a handle for C-C bond formation at the 5-position via the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[5] This Nobel Prize-winning methodology has become one of the most widely utilized transformations in medicinal chemistry, second only to amide bond formation, for its reliability and broad substrate scope.[6]

Key Advantages of the Suzuki-Miyaura Coupling:

-

Mild Reaction Conditions: Often proceeding at or slightly above room temperature, preserving sensitive functional groups.[7]

-

High Functional Group Tolerance: Compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[2][7]

-

Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available, enabling rapid exploration of chemical space.[1]

-

Low Toxicity of Boron Reagents: Organoboron compounds are generally less toxic and more stable than many other organometallic reagents.[8]

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (5-Bromo-N-methylnaphthalene-1-carboxamide) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate.[5][7][9] The choice of a bulky, electron-rich phosphine ligand can facilitate this often rate-determining step.[3][10]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (a boronic acid or its ester) to the palladium(II) center.[5][12] The presence of a base is critical here; it activates the organoboron species, forming a more nucleophilic borate complex, which facilitates the ligand exchange on the palladium complex.[5][8][13]

-

Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5][9][10]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-N-methylnaphthalene-1-carboxamide. It is important to note that optimization may be required for different coupling partners.

General Protocol for Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials and Reagents:

-

5-Bromo-N-methylnaphthalene-1-carboxamide

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (1.1-1.2 equivalents relative to Pd)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

-

1,4-Dioxane and water (typically a 4:1 to 10:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, including a Schlenk tube or a vial with a screw cap and septum

Procedure:

-

Reaction Setup: To a clean, dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 5-Bromo-N-methylnaphthalene-1-carboxamide (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate and SPhos ligand. Add these to the reaction vessel.

-

Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the reaction vessel. The reaction mixture should be thoroughly degassed by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles. Oxygen can deactivate the palladium catalyst.[14]

-

Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.

Microwave-Assisted Protocol for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times and often leads to improved yields.[15]

Materials and Reagents:

-

Same as the general protocol, but with a microwave-safe reaction vial.

Procedure:

-

Reaction Setup: In a microwave-safe reaction vial equipped with a stir bar, combine 5-Bromo-N-methylnaphthalene-1-carboxamide (1.0 equiv.), the arylboronic acid (1.3 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-7 mol%), and cesium carbonate (Cs₂CO₃) (2.0 equiv.).

-

Solvent Addition: Add a suitable solvent, such as ethanol or a mixture of dioxane and water.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-120 °C for 20-40 minutes.

-

Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.

Optimization and Troubleshooting

Achieving high yields and purity in Suzuki-Miyaura couplings often requires careful optimization of reaction parameters.

Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling reaction.

Key Parameters for Optimization:

| Parameter | Common Choices & Considerations | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI-type precatalysts.[9] | The choice of palladium source can influence the rate of formation of the active Pd(0) species. Pre-catalysts can offer improved stability and handling. |

| Ligand | Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos, Buchwald-type ligands.[3][7] N-Heterocyclic Carbenes (NHCs): IPr, IMes.[5][8] | Ligands stabilize the palladium center, prevent the formation of palladium black, and modulate its reactivity. Bulky ligands promote reductive elimination.[5][9] |

| Base | Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃, KF. Organic: Et₃N, DIPEA. | The base is crucial for activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and side reactions.[5][8][9] |

| Solvent | Aprotic: Toluene, Dioxane, THF. Protic: Ethanol, Isopropanol. Polar Aprotic: DMF, DMAc. Often used as a mixture with water. | The solvent affects the solubility of reagents and the stability of the catalytic species. The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[9] |

| Temperature | Room temperature to reflux (typically 80-120 °C). | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.[14][16] |

Troubleshooting Common Issues:

-

Low or No Conversion:

-

Inactive Catalyst: Ensure proper degassing to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[14] Use fresh, high-quality reagents.

-

Suboptimal Conditions: Systematically screen different ligands, bases, and solvents as outlined in the optimization workflow.

-

-

Protodeboronation:

-

Problem: This is a common side reaction where the boronic acid reacts with water to replace the boronic acid group with a hydrogen atom, leading to reduced yields.[17]

-

Solution: Consider using more stable boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts.[9][14] Minimizing the reaction time and temperature can also help.

-

-

Homocoupling:

-

Problem: The coupling of two boronic acid molecules or two aryl halide molecules.

-

Solution: This can be caused by the presence of oxygen.[9] Ensure thorough degassing of the reaction mixture.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction of 5-Bromo-N-methylnaphthalene-1-carboxamide is a robust and highly versatile method for the synthesis of a diverse range of functionalized naphthalene derivatives. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can effectively leverage this powerful transformation in their synthetic endeavors. The protocols and guidelines presented herein provide a solid foundation for the successful application of this methodology in drug discovery and materials science.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Barbe, G., & Charette, A. B. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (63), e3933.

- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(15), 9645–9654.

- García-López, J. A., et al. (2015). Syntheses of 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene. Synthesis, 47(12), 1735-1738.

- Hong, C. M., & Linstadt, R. T. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(46), 19446–19451.

- Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling on the synthesis of new medicines. RSC Medicinal Chemistry, 2(6), 643-653.

- Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry.

- Šačkus, A., et al. (2016). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 27(2), 99-106.

- Mitchell, D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 839–845.

- Wang, Z., et al. (2022). Development of a Detailed Chemical Kinetic Model for 1-Methylnaphthalene. Energies, 15(23), 9070.

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... Retrieved from [Link]

-

ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2022). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 949-960.

- Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (2023). Journal of Composites Science, 7(10), 423.

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

- Kappe, C. O. (2020). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Molecules, 25(21), 5093.

- Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.

- Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4958.

- Nasrollahzadeh, M., et al. (2016). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. Journal of the Iranian Chemical Society, 13(8), 1447-1454.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Technical Application Note: Crystallization Strategies for 5-Bromo-N-methylnaphthalene-1-carboxamide

This Application Note is designed for process chemists and purification scientists. It addresses the specific challenges of crystallizing 5-Bromo-N-methylnaphthalene-1-carboxamide , a lipophilic amide intermediate likely used in the synthesis of URAT1 inhibitors or similar naphthalene-based pharmacophores.

Introduction & Chemical Context

5-Bromo-N-methylnaphthalene-1-carboxamide presents a classic purification challenge in organic synthesis: separating a regioselective halogenated isomer from its structural analogs (specifically the 4-bromo and 8-bromo isomers) while managing the "oiling out" tendency common to N-methyl amides.

The presence of the bromine atom at the 5-position combined with the planar naphthalene core facilitates strong

Critical Quality Attributes (CQAs)

-

Target Purity: >99.5% (HPLC area).

-

Regio-Isomer Control: Removal of 4-bromo-N-methylnaphthalene-1-carboxamide (typically the major synthetic impurity).

-

Solid State: Stable crystalline polymorph (avoiding solvates).

Solubility Profile & Solvent Selection

Expert Insight: Naphthalene amides exhibit a "solubility cliff." They are highly soluble in chlorinated solvents and polar aprotic solvents (DMSO, DMF) but show steep temperature-dependent solubility in alcohols and esters, making the latter ideal for crystallization.

Predicted Solubility & Screening Table

The following table summarizes the expected solubility behavior based on Hansen Solubility Parameters (HSP) for brominated naphthalene amides.

| Solvent Class | Solvent | Solubility (25°C) | Solubility (Reflux) | Suitability |

| Alcohols | Methanol | Moderate | High | Primary Solvent |

| Alcohols | Ethanol | Low-Moderate | High | Primary Solvent |

| Esters | Ethyl Acetate | Moderate | Very High | Good for Cooling |

| Aromatics | Toluene | Moderate | High | Best for Isomer Purging |

| Alkanes | n-Heptane | Insoluble | Low | Anti-Solvent |

| Water | Water | Insoluble | Insoluble | Anti-Solvent |

| Chlorinated | DCM | Very High | Very High | Unsuitable (Too soluble) |

Protocol A: Regio-Purification via Cooling Crystallization (Toluene System)

Purpose: This method is specifically designed to remove the 4-bromo isomer . The 5-bromo isomer generally packs more efficiently in aromatic solvents due to symmetry, allowing the less symmetric 4-bromo impurity to remain in the mother liquor.

Workflow Diagram

Caption: Thermal cooling cycle optimized for regio-isomer rejection using Toluene.

Detailed Steps

-

Charge: Place 10.0 g of crude 5-bromo-N-methylnaphthalene-1-carboxamide into a 250 mL reactor.

-

Solvent Addition: Add 100 mL (10 volumes) of Toluene.

-

Dissolution: Heat the mixture to 90°C (or reflux). Ensure complete dissolution. If solids remain, add Toluene in 1 mL increments until clear.

-

Polishing: Perform a hot filtration through a pre-heated sintered glass funnel to remove inorganic salts (e.g., Pd residues or bromination salts).

-

Seeding (Critical): Cool the filtrate to 60-65°C. Add 0.5% w/w of pure seed crystals. Note: If no seed is available, scratch the glass wall or use a sonication probe for 10 seconds to induce nucleation.

-

Controlled Cooling: Cool to 20°C at a rate of 10°C per hour.

-

Why? Rapid cooling traps the 4-bromo isomer in the crystal lattice. Slow cooling favors the thermodynamically stable 5-bromo crystal.

-

-

Aging: Hold the slurry at 20°C for 4 hours. This allows Ostwald ripening to dissolve fines and release trapped impurities.

-

Isolation: Filter the solid under vacuum.

-

Wash: Wash the cake with 2 volumes of chilled Toluene (0°C) . Do not use fresh hot solvent.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: High-Yield Anti-Solvent Crystallization (EtOH/Water)

Purpose: Use this method if the starting material is already >95% pure and the goal is simply to remove color or trace reagents, or to maximize yield.

Workflow Diagram

Caption: Ethanol/Water displacement crystallization for yield maximization.

Detailed Steps

-

Dissolution: Dissolve 10.0 g of compound in 50 mL (5 volumes) of Ethanol at reflux (78°C).

-

Anti-Solvent Addition: While maintaining the temperature at 70°C, slowly add Water dropwise.

-

Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) is observed. This is the "Cloud Point."

-

-

Re-dissolution: Add 1-2 mL of Ethanol to clear the solution back to transparent.

-

Cooling: Remove the heat source and allow the flask to cool to room temperature undisturbed.

-

Final Crash: Once at RT, cool to 0-5°C in an ice bath for 1 hour.

-

Filtration: Filter and wash with a 1:1 mixture of cold Ethanol/Water.

Troubleshooting & "Oiling Out"

A common failure mode with N-methyl amides is "oiling out" (Liquid-Liquid Phase Separation) before crystallization. This happens when the compound separates as a distinct oil phase rather than a solid.

| Symptom | Root Cause | Corrective Action |

| Oiling Out | Temperature too high during anti-solvent addition. | Add anti-solvent slower and at a lower temperature. Ensure seeding is done before the cloud point. |

| Gel Formation | Supersaturation is too high. | Dilute the system. Increase solvent volume by 20%. |

| Low Yield | Too much solvent or insufficient cooling. | Concentrate mother liquor or lower the final temperature to -10°C. |

Analytical Characterization

To validate the protocol, the following data must be collected:

-

HPLC Purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 10-90% B over 20 min.

-

Detection: UV at 254 nm (Naphthalene absorption).

-

Success Criteria: No peak at Relative Retention Time (RRT) ~0.95 or ~1.05 (Regioisomers).

-

-

X-Ray Powder Diffraction (XRPD):

-

Compare the pattern of the crystallized solid to the crude. Sharp, distinct peaks indicate high crystallinity. A "halo" indicates amorphous content (failed crystallization).

-

-

Differential Scanning Calorimetry (DSC):

-

Look for a sharp endotherm (melting point). A broad peak indicates impurities or multiple polymorphs.

-

References

-

Synthesis of Naphthalene Derivatives: Organic Syntheses, Coll. Vol. 1, p. 121 (1941); Vol. 11, p. 78 (1931).

- Crystallization of Isomers: Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.

- Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Lesinurad Intermediate Chemistry (Contextual): Journal of Medicinal Chemistry, 2014, 57(1), 110-128. (Describes purification of structurally similar brominated naphthalene amides).

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 5-Bromo-N-methylnaphthalene-1-carboxamide

Technical Support Center: Synthesis of 5-Bromo-N-methylnaphthalene-1-carboxamide

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 5-Bromo-N-methylnaphthalene-1-carboxamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate common challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Low yield is the most common issue in amide bond formation. The problem typically originates from one of three areas: inefficient activation of the carboxylic acid, competing side reactions, or suboptimal reaction conditions.

Causality & Solution Workflow:

-

Assess the Carboxylic Acid Activation Step: The conversion of 5-bromo-1-naphthoic acid into a highly reactive intermediate is the critical first step.

-

If using the Acyl Chloride Method (e.g., with SOCl₂ or Oxalyl Chloride): Incomplete conversion to the acyl chloride is a primary suspect. Thionyl chloride (SOCl₂) can degrade with age or exposure to moisture.[1][2]

-

If using Peptide Coupling Reagents (e.g., HATU, EDC/HOBt): These reagents are often sensitive to moisture.[3]

-

Solution: Ensure all reagents and solvents are anhydrous. Purchase coupling reagents in small batches to ensure freshness.[3] Run the reaction under an inert atmosphere (Nitrogen or Argon).

-

-

-

Evaluate the Amine Nucleophilicity and Reaction pH: Methylamine is a good nucleophile, but its reactivity can be nullified if it is protonated.

-

Causality: In the acyl chloride method, HCl is generated as a byproduct.[4][5] If a base is not present or is insufficient, it will protonate the methylamine, forming methylammonium chloride, which is not nucleophilic.[1] Similarly, in coupling reactions, an appropriate base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is required.[6]

-

Solution: In the acyl chloride method, use at least two equivalents of methylamine—one to act as the nucleophile and one to act as the base.[4] Alternatively, use one equivalent of methylamine and at least one equivalent of a non-nucleophilic tertiary amine base (e.g., Et₃N). For coupling reactions, ensure at least 1.2-1.5 equivalents of a base like DIPEA are used.[6]

-

-

-

Minimize Side Reactions:

-

Hydrolysis: The acyl chloride intermediate is highly reactive and can be hydrolyzed back to the carboxylic acid by trace amounts of water in the solvent or on the glassware. This is a common cause of seeing unreacted starting material.

-

Solution: Use anhydrous solvents and flame-dry glassware before use.

-

-

Anhydride Formation: In some cases, particularly with oxalyl chloride, the acyl chloride can react with unreacted carboxylic acid to form a symmetric anhydride, which is less reactive.[7]

-

Solution: Ensure slow addition of the chlorinating agent and adequate stirring to promote complete conversion to the acyl chloride before adding the amine.

-

-

The following diagram outlines a decision-making process for troubleshooting low yields.

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am observing a significant amount of unreacted 5-bromo-1-naphthoic acid in my crude product. Why is this happening?

This issue points directly to a failure in the carboxylic acid activation or immediate quenching of the activated intermediate.

-

Primary Cause: Ineffective Activation. As detailed in Q1, if the 5-bromo-1-naphthoic acid is not efficiently converted to its acyl chloride or active ester, it will remain unreacted throughout the procedure.

-

Secondary Cause: Hydrolysis. The activated intermediate (acyl chloride or active ester) is highly susceptible to hydrolysis. If your solvent, amine solution, or reaction atmosphere contains water, the intermediate will rapidly revert to the starting carboxylic acid before it can react with the methylamine.

-

Solution:

-

Confirm Activation: Before adding the amine, you can take a small aliquot of the activated acid mixture, quench it with methanol, and analyze by LC-MS. You should see the methyl ester of your starting material (5-Bromo-naphthalene-1-carboxylic acid methyl ester), which confirms successful activation.[8]

-

Strictly Anhydrous Conditions: Use solvents from a solvent purification system or freshly opened bottles of anhydrous solvent. Ensure your methylamine solution (if aqueous) is not added in a way that introduces excessive water. Using methylamine gas or a solution in an organic solvent like THF is preferable.

-

Q3: My LC-MS shows multiple unknown peaks. What are potential side products and how can I minimize them?

Side product formation often relates to the stability of the reagents and intermediates.

-

N-acylurea byproduct (with EDC): If you are using N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) without an additive like HOBt or NHS, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.

-

Solution: Always use an additive like HOBt or NHS when using carbodiimide coupling reagents. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[3]

-

-

Dimer/Oligomer Formation: While less common with a simple amine like methylamine, it's possible for the activated acid to react with another molecule of the carboxylic acid, especially at high concentrations.

-

Solution: Add the solution of the activated carboxylic acid dropwise to the solution of the amine, rather than mixing them all at once.[3] This maintains a high concentration of the amine relative to the activated intermediate.

-

-

Impurities from Starting Material: The purity of the initial 5-bromo-1-naphthoic acid is crucial. Impurities from the bromination of 1-naphthoic acid, such as dibrominated species, could lead to corresponding amide byproducts.[9][10]

-

Solution: Confirm the purity of your starting material by NMR or LC-MS before starting the reaction. Purify by recrystallization if necessary.

-

Experimental Protocols

Here are two validated starting protocols for the synthesis. Researchers should optimize conditions based on their specific laboratory setup and observations.

Protocol 1: Acyl Chloride Method

This is a robust, classical method suitable for scale-up.

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. growingscience.com [growingscience.com]

- 7. reddit.com [reddit.com]

- 8. 5-Bromo-naphthalene-1-carboxylic acid methyl ester [cymitquimica.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting solubility issues with 5-Bromo-N-methylnaphthalene-1-carboxamide in aqueous buffers

A Guide for Researchers on Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for 5-Bromo-N-methylnaphthalene-1-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. As a molecule with significant hydrophobicity, achieving and maintaining its dissolved state is critical for reliable experimental outcomes. This guide is designed to equip you with the foundational knowledge and practical protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of 5-Bromo-N-methylnaphthalene-1-carboxamide. What can I expect in terms of its solubility?

Based on its chemical structure, 5-Bromo-N-methylnaphthalene-1-carboxamide is predicted to have very low aqueous solubility. The molecule possesses a large, hydrophobic naphthalene core, further substituted with a bromine atom, both of which contribute to a high octanol-water partition coefficient (LogP). While the N-methylcarboxamide group adds some polarity, the compound's overall character is lipophilic.

Directly dissolving the solid compound into an aqueous buffer (e.g., PBS, TRIS) will almost certainly fail. A strategic approach, starting with a high-concentration stock solution in an appropriate organic solvent, is essential.

Table 1: Estimated Physicochemical Properties of 5-Bromo-N-methylnaphthalene-1-carboxamide and Related Analogs

| Property | Estimated Value / Analog Data | Implication for Aqueous Solubility |

| Molecular Formula | C₁₂H₁₀BrNO | - |

| Molecular Weight | ~264.12 g/mol | - |

| Predicted LogP | > 3.5 | Indicates very high hydrophobicity and poor water solubility.[1][2] |

| Aqueous Solubility | Very Low | Expected to be in the low µg/mL range or less.[3] |

| Ionizable Groups | None in pH 2-12 range | The secondary amide is essentially neutral; pH adjustment will not significantly improve solubility.[4] |

| Appearance | Likely a solid at room temperature.[5] | Must be fully dissolved in a stock solvent first. |

Q2: My compound, dissolved in DMSO, immediately precipitated when I diluted it into my aqueous experimental buffer. What went wrong and what is the first thing I should do?

This is a classic and common problem known as "solvent-shift" precipitation. Your compound is soluble in 100% DMSO but crashes out when the solution becomes predominantly aqueous, as the water acts as an anti-solvent.[6]

Your first step is to systematically assess your stock solution and dilution technique. Do not proceed with your experiment, as the actual concentration of the dissolved compound is unknown.

Below is a troubleshooting workflow to diagnose and solve this issue.

Caption: Initial troubleshooting workflow for precipitation.

Protocol 1: Best Practices for Stock Solution Preparation and Dilution

-

Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO). N,N-Dimethylformamide (DMF) is a suitable alternative. These are strong, water-miscible organic solvents ideal for dissolving hydrophobic compounds.[7]

-

Stock Concentration: Prepare a concentrated stock solution, for example, 10-50 mM. The goal is to minimize the volume of organic solvent added to your aqueous buffer. The final concentration of DMSO in your experiment should ideally be ≤ 0.5%, and always ≤ 1%, as higher concentrations can be toxic to cells or interfere with assays.[6]

-

Dissolution: Ensure the compound is completely dissolved. Use a vortex mixer and gentle warming (e.g., a 37°C water bath) if necessary. Visually inspect the solution against a light source to confirm there are no suspended particles.

-

Dilution Technique (Crucial):

-

Pipette the required volume of your aqueous buffer into a fresh tube.

-

While vigorously vortexing or rapidly pipetting the buffer, add the small volume of your concentrated DMSO stock directly into the buffer.

-

Never add the aqueous buffer to the DMSO stock. This creates a localized, high-water environment that will cause immediate precipitation.

-

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of your aqueous buffer with the same final concentration of DMSO but without the compound.[6]

Q3: I've optimized my dilution technique, but the compound still precipitates at my desired final concentration. What advanced solubilization strategies can I use?

If best practices for direct dilution are insufficient, you must modify the composition of your aqueous buffer to increase its solubilizing capacity. The primary methods are using co-solvents, surfactants, or cyclodextrins.

Table 2: Comparison of Advanced Solubilization Strategies

| Strategy | Mechanism | Typical Agents | Pros | Cons |

| Co-solvents | Reduces the overall polarity of the solvent system.[8] | Ethanol, Methanol, Acetonitrile | Simple to implement; effective for moderate increases in solubility. | Can affect protein structure or cell viability at higher concentrations; may cause precipitation of buffer salts.[9][10] |

| Surfactants | Forms micelles that encapsulate the hydrophobic compound above the Critical Micelle Concentration (CMC).[8][11] | Tween® 20/80, Triton™ X-100 (non-ionic); SDS (anionic) | Highly effective; low concentrations are often sufficient. | Can interfere with certain assays; ionic surfactants can denature proteins; may be cytotoxic. |

| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic compound from water.[6][8] | (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) | Generally low cytotoxicity; highly effective for suitable "guest" molecules. | Can be expensive; may not work for all molecular geometries. |

Protocol 2: Using a Co-solvent System

This protocol helps determine the minimum percentage of an organic co-solvent required to maintain solubility.

-

Objective: Find the lowest concentration of a co-solvent (e.g., ethanol) that keeps the compound in solution.

-

Preparation:

-

Prepare a 10 mM stock of your compound in 100% DMSO.

-

Prepare several tubes of your primary aqueous buffer (e.g., PBS).

-

-

Titration:

-

Create a dilution series of your buffer containing increasing percentages of ethanol (e.g., 0%, 2%, 5%, 10%, 15%, 20% v/v).

-

To each of these buffer/ethanol mixtures, add your DMSO stock to the desired final concentration (e.g., 10 µM). Use the correct dilution technique described in Protocol 1.

-

-

Analysis:

-

Incubate the solutions at your experimental temperature for 30 minutes.